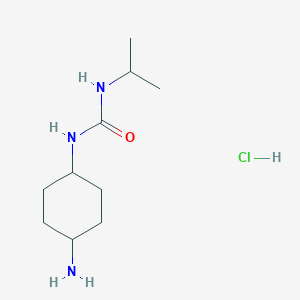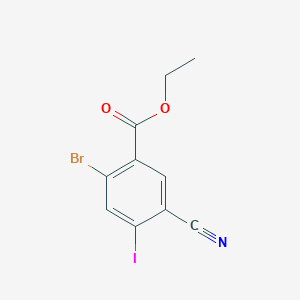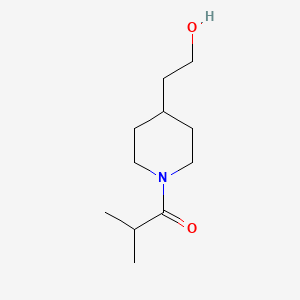
trans 1-(4-Amino-cyclohexyl)-3-isopropyl-urea hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Soluble Epoxide Hydrolase Inhibitors
A study by Hwang et al. (2007) delved into the synthesis of N,N'-disubstituted ureas featuring conformationally restricted cis- or trans-1,4-cyclohexane adjacent to the urea group. These compounds were evaluated as soluble epoxide hydrolase (sEH) inhibitors, showing low nanomolar to picomolar activities against recombinant human sEH. The trans isomers, in particular, demonstrated greater metabolic stability, suggesting potential for in vivo applications to treat conditions like hypotension in murine models challenged with lipopolysaccharide (Hwang et al., 2007).
Uranyl Ion Complexes
Research by Thuéry and Harrowfield (2017) utilized trans-1,4-Cyclohexanedicarboxylate in the synthesis of uranyl ion complexes, offering insights into the structural diversity achievable with the trans isomer. The study highlighted the potential of such compounds in crafting materials with unique architectures and properties, expanding the scope of applications in nuclear chemistry and material science (Thuéry & Harrowfield, 2017).
Crystal Structure Analysis
Rao et al. (2010) investigated a new derivative of dehydroabietic acid, revealing the crystal structure of unsymmetrically N-nor-dehydroabietyl-N′-isopropyl urea. The study's findings contribute to the broader understanding of molecular configurations and interactions, which are crucial in the development of new materials and drugs (Rao et al., 2010).
Photodimerization Reactions
Wang et al. (2006) explored the photodimerization reactions facilitated by cucurbit[7]uril, demonstrating stereoselective outcomes. Such reactions, yielding exclusively anti-trans isomers, underscore the importance of molecular environments in directing the course of chemical transformations, relevant in synthesizing complex organic compounds (Wang et al., 2006).
Enzymatic Synthesis
Tentori et al. (2020) utilized commercial alcohol dehydrogenases for the stereoselective reduction of ketones to produce cis-4-alkylcyclohexanols, including derivatives with isopropyl substituents. This enzymatic approach for synthesizing fragrance compounds highlights the versatility of trans isomers in biocatalytic processes, offering environmentally friendly alternatives to traditional chemical synthesis (Tentori et al., 2020).
Propriétés
IUPAC Name |
1-(4-aminocyclohexyl)-3-propan-2-ylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O.ClH/c1-7(2)12-10(14)13-9-5-3-8(11)4-6-9;/h7-9H,3-6,11H2,1-2H3,(H2,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBBWNUQEIYHEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans 1-(4-Amino-cyclohexyl)-3-isopropyl-urea hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B1448894.png)



![Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride](/img/structure/B1448900.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B1448902.png)